

BY13 protein binding targets

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An In-depth Technical Guide on the Binding Targets of the BUD13 Protein

Disclaimer: The initial query for "**BY13** protein" did not yield results for a protein with that specific designation. Based on the similarity in nomenclature and the availability of research, this guide focuses on the BUD13 (BUD13 Spliceosome Associated Protein), which is presumed to be the protein of interest.

Introduction

BUD13 is a versatile RNA-binding protein that plays a crucial role in the intricate process of pre-messenger RNA (pre-mRNA) splicing.[1] As a core component of the Retention and Splicing (RES) complex, BUD13 is integral to the fidelity of spliceosome assembly and function. [2] Beyond its canonical role in splicing, emerging evidence has implicated BUD13 in a variety of cellular processes, including the regulation of the type I interferon response and the development of certain cancers.[3][4] This guide provides a comprehensive overview of the known binding targets of BUD13, the experimental protocols used to identify these interactions, and the signaling pathways in which this protein participates.

Data Presentation: BUD13 Binding Targets

While specific quantitative binding affinities (e.g., K_d values) for BUD13 interactions are not extensively documented in the literature, a summary of its known molecular partners provides insight into its functional roles. The following tables outline the protein and RNA molecules that have been identified as binding targets of BUD13.

Table 1: Protein-Protein Interactions of BUD13

Binding Partner	Organism	Experimental Evidence	Functional Significance	Citations
Snu17 (RBMX2 in humans)	Yeast, Humans, Arabidopsis	Co-purification, Mutagenesis, Structural analysis	Snu17 acts as a central scaffold for the RES complex, directly binding to BUD13. This interaction is crucial for the assembly and function of the RES complex in splicing.	[5] [6] [7]
Pml1 (SNIP1 in humans)	Yeast, Humans, Arabidopsis	Part of the RES complex with Snu17 and BUD13.	While a strong direct interaction with BUD13 has not been observed, Pml1 is a core component of the RES complex and is involved in the nuclear retention of unspliced pre-mRNA. [5] [8]	[5] [7] [8]
Fbw7 (F-box/WD repeat-containing protein 7)	Human	Co-immunoprecipitation (Co-IP), GST-pulldown assays	BUD13 acts as an endogenous inhibitor of the Fbw7 E3 ubiquitin ligase, preventing the degradation of Fbw7's oncogenic	[3] [9]

		substrates like c-Jun and c-Myc.	
Spliceosomal Proteins	Yeast, Humans	Mass Spectrometry of purified spliceosomes	BUD13 is a component of the activated spliceosome, indicating interactions with numerous other spliceosomal proteins during the splicing process. [3] [8] [10]

Table 2: RNA-Protein Interactions of BUD13

Binding Target	Experimental Evidence	Functional Significance	Citations
pre-mRNA introns	Cross-linking and immunoprecipitation (CLIP), Splicing assays	BUD13 binds to introns, particularly those with weak consensus sequences, to facilitate spliceosome assembly and prevent intron retention.	[2] [4] [8]
Irf7 (Interferon regulatory factor 7) pre-mRNA	BUD13 knockdown and cross-linking analysis	BUD13 binds to an intron in the Irf7 pre-mRNA to ensure its successful splicing, which is essential for a robust type I interferon response to viral infections.	[4]
Specific microRNA precursors	Not specified	BUD13 is suggested to interact with certain microRNA precursors to influence their processing and stability.	[2]
FN1 (Fibronectin 1) mRNA	Recruited by lncRNA DBH-AS1	In diffuse large B-cell lymphoma, the long non-coding RNA DBH-AS1 recruits BUD13 to stabilize the FN1 mRNA, promoting cancer progression.	[1] [11]

Experimental Protocols

The identification and characterization of BUD13's binding partners rely on a variety of molecular biology techniques. Below are detailed methodologies for two key experimental approaches.

Co-immunoprecipitation (Co-IP) for Identifying BUD13 Protein Partners

This protocol is a generalized procedure for the immunoprecipitation of endogenous BUD13 to identify its interacting proteins, based on successful experiments reported in the literature.[\[3\]](#)
[\[12\]](#)

1. Cell Lysis:

- Harvest cultured cells (e.g., DLD1 or HEK293T) by centrifugation.
- Wash the cell pellet once with ice-cold phosphate-buffered saline (PBS).
- Resuspend the pellet in ice-cold IP lysis buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM EDTA, 2.5 mM EGTA, 0.1% (w/v) Tween-20, supplemented with protease and phosphatase inhibitors).[\[13\]](#)
- Incubate on ice for 15-30 minutes with periodic vortexing to ensure complete lysis.[\[13\]](#)[\[14\]](#)
- Centrifuge the lysate at high speed (e.g., 12,000 x g) for 15 minutes at 4°C to pellet cell debris.
- Transfer the supernatant (clarified lysate) to a new pre-chilled tube.

2. Pre-clearing the Lysate (Optional but Recommended):

- Add Protein A/G-agarose or magnetic beads to the clarified lysate.
- Incubate with gentle rotation for 1 hour at 4°C to remove proteins that non-specifically bind to the beads.[\[15\]](#)
- Pellet the beads by centrifugation and transfer the supernatant to a new tube.

3. Immunoprecipitation:

- Add a specific primary antibody against BUD13 to the pre-cleared lysate. As a negative control, use a non-specific IgG antibody of the same isotype.
- Incubate with gentle rotation for 2-4 hours or overnight at 4°C to allow the antibody to bind to BUD13.[\[13\]](#)
- Add Protein A/G beads to the lysate-antibody mixture.
- Incubate with gentle rotation for another 1-2 hours at 4°C to capture the antibody-protein complexes.

4. Washing:

- Pellet the beads by centrifugation and discard the supernatant.
- Wash the beads 3-5 times with ice-cold IP lysis buffer or a designated wash buffer. With each wash, resuspend the beads and then pellet them. This step is critical for removing non-specific binding proteins.[\[15\]](#)

5. Elution:

- After the final wash, remove all supernatant.
- Elute the bound proteins from the beads by adding 1x SDS-PAGE loading buffer and boiling for 5-10 minutes.

6. Analysis:

- Pellet the beads and load the supernatant onto an SDS-PAGE gel.
- Analyze the pulled-down proteins by Western blotting using antibodies against suspected interacting partners (e.g., Fbw7) or by mass spectrometry for unbiased identification of novel binding partners.

Cross-linking and Immunoprecipitation followed by Sequencing (CLIP-seq) for Identifying BUD13 RNA Targets

This is a generalized protocol for an enhanced CLIP (eCLIP) method, which can be adapted to identify the specific RNA binding sites of BUD13.[\[16\]](#)[\[17\]](#)

1. UV Cross-linking:

- Grow cells to ~80% confluency in 15 cm plates.
- Wash the cells with ice-cold PBS.
- Aspirate the PBS and irradiate the cells with 254 nm UV light to induce covalent cross-links between RNA and directly interacting proteins.[\[18\]](#)

2. Cell Lysis and RNA Fragmentation:

- Lyse the cross-linked cells in a suitable lysis buffer.
- Partially digest the RNA using RNase I to obtain small RNA fragments bound by the protein of interest. The extent of digestion needs to be optimized.

3. Immunoprecipitation:

- Incubate the lysate with magnetic beads conjugated to an anti-BUD13 antibody to immunoprecipitate the BUD13-RNA complexes.

4. RNA End Repair and Adapter Ligation:

- Perform dephosphorylation and then ligate a 3' RNA adapter to the RNA fragments.
- Run the protein-RNA complexes on an SDS-PAGE gel and transfer them to a nitrocellulose membrane.
- Excise the membrane region corresponding to the size of BUD13 and its cross-linked RNA.
- Release the RNA from the membrane by proteinase K digestion.

5. Reverse Transcription and cDNA Library Preparation:

- Ligate a 5' RNA adapter to the purified RNA fragments.

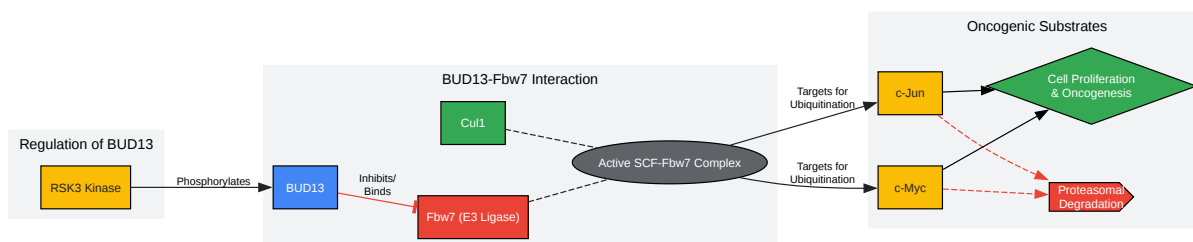
- Perform reverse transcription to generate cDNA.
- Amplify the cDNA by PCR to create a library for high-throughput sequencing.

6. Sequencing and Data Analysis:

- Sequence the cDNA library using a next-generation sequencing platform.
- Analyze the sequencing data to identify statistically significant peaks, which represent the binding sites of BUD13 on the transcriptome.^[18]

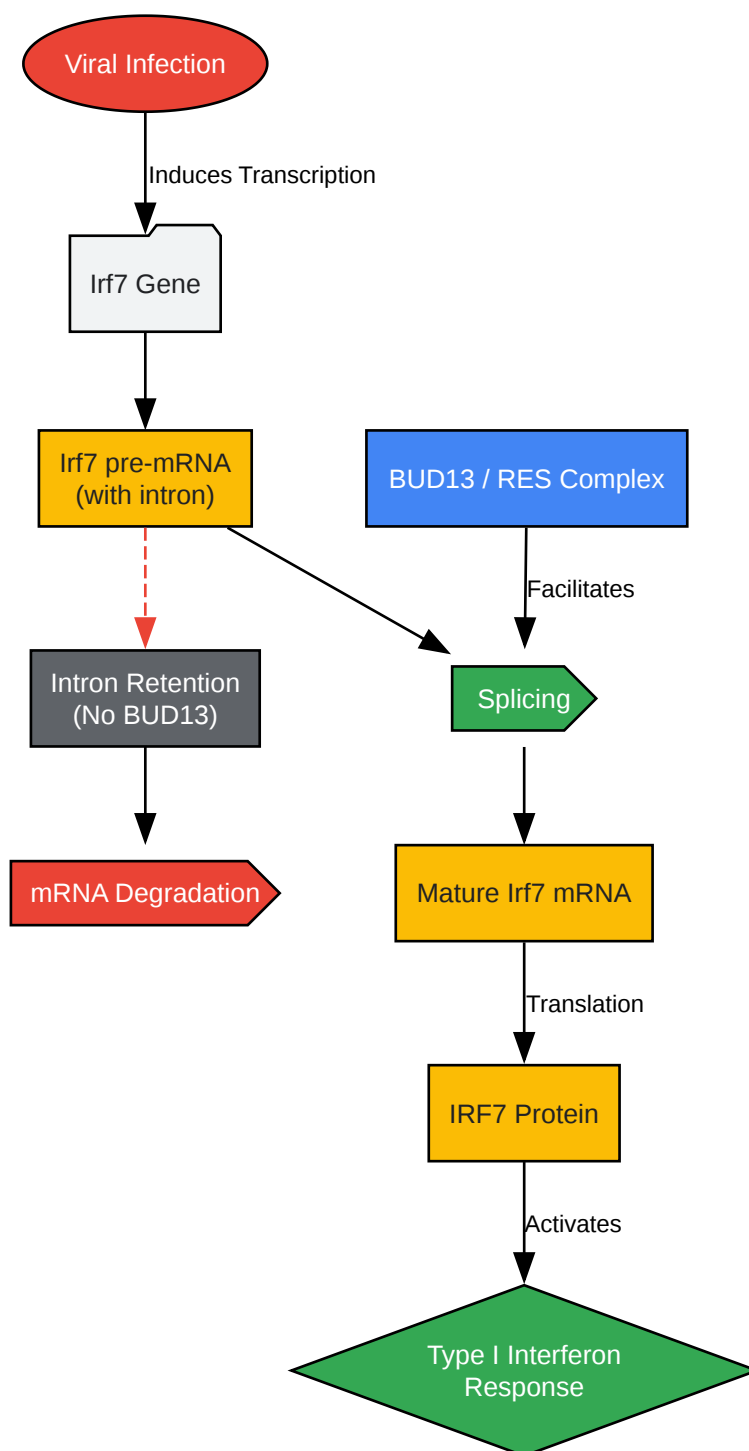
Signaling Pathways and Workflows

BUD13 is involved in key signaling pathways that regulate cellular growth and immune responses. The following diagrams, created using the DOT language for Graphviz, illustrate these pathways and the experimental workflows described above.



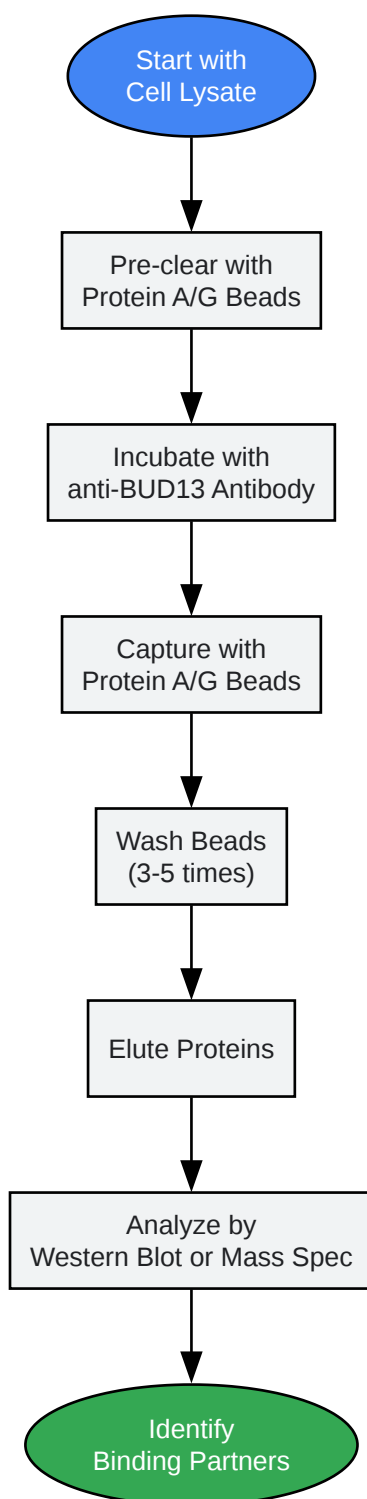
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Caption: BUD13-Fbw7 oncogenic signaling pathway.



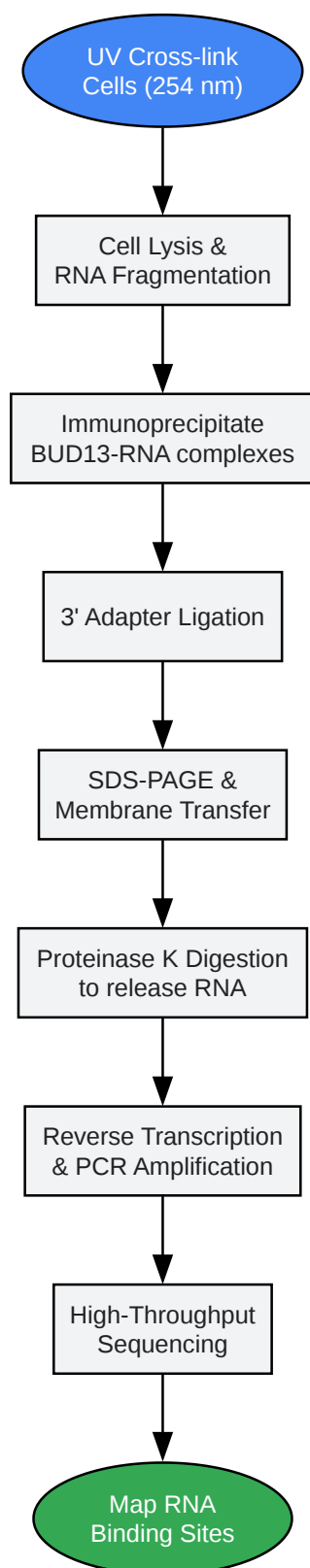
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Caption: BUD13's role in the Type I Interferon response.



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Caption: Experimental workflow for Co-immunoprecipitation.



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Caption: Experimental workflow for CLIP-seq.

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